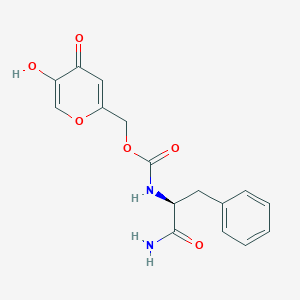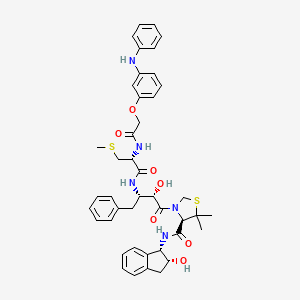
Kojic acid-phenylalanine amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kojic acid-phenylalanine amide is a synthetic derivative of kojic acid, a well-known tyrosinase inhibitor. This compound has been developed to enhance the stability and inhibitory activity of kojic acid. This compound exhibits strong tyrosinase inhibitory activity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kojic acid-phenylalanine amide typically involves the conjugation of kojic acid with phenylalanine. The process begins with the O-benzylation of kojic acid using benzyl chloride. The benzylated kojic acid is then reacted with N-protected L-phenylalanine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Kojic acid-phenylalanine amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylalanine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Kojic acid-phenylalanine amide has a wide range of applications in scientific research:
Chemistry: Used as a tyrosinase inhibitor in studies related to melanin synthesis and enzyme inhibition.
Biology: Investigated for its potential to inhibit melanogenesis in melanocytes.
Medicine: Explored for its skin-lightening properties and potential therapeutic applications in treating hyperpigmentation disorders.
Industry: Utilized in cosmetic formulations for skin-lightening products and as a preservative in food and beverages
Mechanism of Action
Kojic acid-phenylalanine amide exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. The compound acts as a noncompetitive inhibitor, binding to the enzyme and preventing the oxidation of L-tyrosine to L-dopaquinone. This inhibition reduces melanin production, leading to skin-lightening effects . Additionally, the compound exhibits dopachrome reducing activity, further contributing to its inhibitory effects on melanogenesis .
Comparison with Similar Compounds
- Kojic acid-tryptophan amide
- Kojic acid-tyrosine amide
- Kojic acid-histidine amide
Comparison: Kojic acid-phenylalanine amide stands out due to its strong tyrosinase inhibitory activity and stability. While other kojic acid-amino acid derivatives also exhibit inhibitory activity, this compound has been shown to maintain its activity for extended periods and under various conditions. This makes it a more reliable and effective compound for applications in cosmetics and medicine .
Properties
Molecular Formula |
C16H16N2O6 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
(5-hydroxy-4-oxopyran-2-yl)methyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C16H16N2O6/c17-15(21)12(6-10-4-2-1-3-5-10)18-16(22)24-8-11-7-13(19)14(20)9-23-11/h1-5,7,9,12,20H,6,8H2,(H2,17,21)(H,18,22)/t12-/m0/s1 |
InChI Key |
FIDUCYJXWXTROD-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)OCC2=CC(=O)C(=CO2)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC(=O)C(=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2R,3R)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylsulfanylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10849827.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849831.png)
![3-[1-(3-Fluoro-phenyl)-1-methyl-ethyl]-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10849839.png)
![(4R)-3-[(2S,3S)-3-[[2-(4-aminophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849844.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849853.png)
![tert-butyl 2-[4-[[1-(1H-indol-3-yl)-3,4-dioxonaphthalen-2-yl]methyl]phenoxy]acetate](/img/structure/B10849865.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849869.png)

![(4r)-3-[(2s,3s)-3-{[(2,6-Difluorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849878.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-fluorophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849885.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-methylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849894.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849899.png)
